1-ethyl-3-(pyrazin-2-yl)-4,5,6,7-tetrahydro-1H-indazole
Description
1-Ethyl-3-(pyrazin-2-yl)-4,5,6,7-tetrahydro-1H-indazole (CAS: 2097954-15-7) is a nitrogen-containing heterocyclic compound with a molecular formula of C13H16N4 and a molecular weight of 228.29 g/mol . The structure comprises a tetrahydroindazole core substituted at the 1-position with an ethyl group and at the 3-position with a pyrazine ring.
Properties
IUPAC Name |
1-ethyl-3-pyrazin-2-yl-4,5,6,7-tetrahydroindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4/c1-2-17-12-6-4-3-5-10(12)13(16-17)11-9-14-7-8-15-11/h7-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFGCVSKOLHVSPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(CCCC2)C(=N1)C3=NC=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
1-ethyl-3-(pyrazin-2-yl)-4,5,6,7-tetrahydro-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with cyclooxygenase-2 (COX-2) through hydrogen bonds and π-π interactions, thereby exhibiting anti-inflammatory properties. Additionally, it interacts with various receptors and enzymes, influencing their activity and contributing to its diverse biological effects.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of kinases involved in cell signaling, leading to altered gene expression and metabolic changes. This compound also affects cell proliferation and apoptosis, making it a potential candidate for cancer research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, it inhibits the activity of COX-2 by forming stable complexes through hydrogen bonding and π-π interactions. This inhibition results in reduced production of pro-inflammatory mediators, contributing to its anti-inflammatory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but prolonged exposure can lead to degradation and reduced efficacy
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects, such as anti-inflammatory and anticancer activities. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, indicating that careful dosage optimization is essential for maximizing its therapeutic potential while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it can modulate the activity of cytochrome P450 enzymes, affecting the metabolism of other compounds. This interaction can lead to altered pharmacokinetics and pharmacodynamics, highlighting the importance of understanding its metabolic pathways for drug development.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. It is transported by specific transporters and binding proteins, which influence its localization and accumulation. Studies have shown that it can accumulate in specific tissues, such as the liver and kidneys, where it exerts its effects. Understanding its transport and distribution is essential for optimizing its therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it can localize to the mitochondria, where it influences mitochondrial function and energy metabolism. This localization is critical for its biological effects and therapeutic potential.
Biological Activity
1-Ethyl-3-(pyrazin-2-yl)-4,5,6,7-tetrahydro-1H-indazole is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including anticancer, anti-inflammatory, and antimicrobial activities. The synthesis and structure-activity relationships (SAR) of this compound and related derivatives are also discussed.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 214.27 g/mol. Its structure features a tetrahydro-indazole core substituted with an ethyl group and a pyrazine moiety.
Anticancer Activity
Recent studies have highlighted the anticancer potential of indazole derivatives. For instance, compounds containing the indazole scaffold have shown significant inhibitory effects on various cancer cell lines. Notably:
- Inhibitory Potency : Indazole derivatives have demonstrated IC50 values in the nanomolar range against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
- Mechanism of Action : The mechanism often involves the inhibition of key signaling pathways involved in tumor growth, such as the FGFR pathway. For example, a related compound exhibited an IC50 of 15 nM for FGFR1 inhibition .
Anti-inflammatory Activity
Indazole derivatives have also been evaluated for their anti-inflammatory properties:
- In Vitro Studies : Certain derivatives have shown promise in reducing inflammatory markers in cell cultures. For example, compounds were tested for their ability to inhibit the production of pro-inflammatory cytokines .
Antimicrobial Activity
The antimicrobial activity of pyrazole and indazole derivatives has been well-documented:
- Broad Spectrum : Several studies indicate that these compounds exhibit activity against a range of bacterial strains. For instance, some synthesized pyrazole carboxamides displayed notable antifungal activity .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of indazole derivatives:
| Substituent | Effect on Activity |
|---|---|
| Ethyl Group | Enhances lipophilicity |
| Pyrazine | Critical for binding affinity |
| Positioning | Substituents at specific positions (e.g., 4 and 6) significantly affect potency |
Research indicates that modifications at the 4 and 6 positions of the indazole ring can lead to substantial variations in biological activity .
Case Studies
- Study on Anticancer Activity :
- Anti-inflammatory Evaluation :
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Variations at the 1- and 3-Positions
The biological and physicochemical properties of tetrahydroindazole derivatives are highly influenced by substituents at the 1- and 3-positions. Below is a comparative analysis of key analogs:
Table 1: Structural and Property Comparison
Electronic and Steric Effects
- Pyrazine vs. Piperidine at 3-Position: The pyrazine ring in the target compound is electron-deficient, enabling π-π stacking interactions with aromatic residues in biological targets .
- Ethyl vs. However, steric bulk may reduce binding affinity in sterically sensitive targets .
Preparation Methods
General Synthetic Approaches to 4,5,6,7-tetrahydro-1H-indazole Derivatives
The synthesis of tetrahydro-1H-indazole derivatives generally proceeds via:
Cyclization of hydrazine derivatives with cyclic ketones or aldehydes : This method involves the condensation of hydrazine or substituted hydrazines with cyclic ketones or aldehydes to form the indazole ring system. For instance, hydrazine hydrate reacts with substituted cyclohexanones under acidic or basic catalysis to yield tetrahydroindazole scaffolds. The reaction conditions typically include reflux in alcoholic solvents or stirring at ambient temperature with catalytic amounts of acid or base.
Intramolecular cyclization via C-H amination or oxidative cyclization : Advanced methods employ palladium or copper catalysis to achieve intramolecular C-H amination, enabling ring closure to form the indazole core from hydrazones or related precursors. These methods often use oxidants such as iodine, PIFA (bis-(trifluoroacetoxy)iodo]benzene), or silver salts to facilitate the cyclization.
Specific Preparation of 1-ethyl-3-(pyrazin-2-yl)-4,5,6,7-tetrahydro-1H-indazole
While direct literature specifically on this compound is limited, the preparation can be logically deduced and supported by related synthetic methodologies involving:
Stepwise construction of the tetrahydroindazole core : Starting from 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide or similar hydrazide intermediates, which can be synthesized by condensation of hydrazine derivatives with cyclohexanone derivatives.
Introduction of the pyrazin-2-yl substituent at the 3-position : This can be achieved by condensation of the tetrahydroindazole-3-carbohydrazide with pyrazine-2-carbaldehyde or related pyrazinyl aldehydes. The reaction typically proceeds in ethanol or other polar solvents at elevated temperatures (e.g., 80 °C) with stirring for extended periods (e.g., 24 hours), leading to the formation of a hydrazone linkage at the 3-position.
Alkylation at the N-1 position with ethyl groups : The N-1 ethyl substitution can be introduced either by alkylation of the indazole nitrogen using ethyl halides under basic conditions or by employing ethyl-substituted hydrazine derivatives in the initial cyclization step.
Example Synthesis Protocol (Adapted from Related Indazole Hydrazide Chemistry)
Detailed Research Findings and Notes
The condensation of hydrazides with heteroaryl aldehydes such as pyrazin-2-carbaldehyde is a key step for introducing the pyrazinyl substituent. This step is generally performed under reflux in ethanol or similar solvents with prolonged reaction times to ensure completion.
The hydrazone formation is typically monitored by TLC and purified by preparative thin-layer chromatography or column chromatography using solvent systems such as dichloromethane/methanol mixtures (e.g., 10:1 ratio).
Yields for these condensation steps can be modest, as exemplified by a related compound (E)-N'-((5-hydroxy-6-methoxypyridin-3-yl)methylene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide obtained in 7.94% yield after purification. Optimization of reaction conditions may improve yield.
Alkylation at the N-1 position may require careful control of reaction conditions to avoid over-alkylation or side reactions. Using mild bases and controlled stoichiometry is advisable.
Alternative advanced synthetic strategies for indazole derivatives include metal-catalyzed C-H activation and cyclization methods, which may offer more efficient routes but require specialized catalysts and conditions.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reactions | Catalysts/Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Hydrazine + cyclic ketone condensation | Hydrazine hydrate, cyclohexanone derivatives | Cyclization to tetrahydroindazole | Acid/base catalysis, reflux in EtOH | Simple, accessible reagents | Moderate yields, longer reaction times |
| Hydrazide + pyrazin-2-carbaldehyde condensation | Tetrahydroindazole-3-carbohydrazide, pyrazin-2-carbaldehyde | Hydrazone formation at 3-position | EtOH, 80 °C, 24 h | Direct introduction of pyrazinyl group | Low to moderate yields, purification needed |
| N-1 Alkylation | Tetrahydroindazole derivatives, ethyl halides | Alkylation of indazole N-1 | Base (K2CO3), DMF or similar solvent | Efficient N-alkylation | Requires careful control to avoid side reactions |
| Metal-catalyzed cyclization | Hydrazones, haloaryl compounds | Pd or Cu catalyzed C-H amination | Pd(OAc)2, Cu(OAc)2, oxidants | High selectivity, functional group tolerance | Requires expensive catalysts, optimization |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-ethyl-3-(pyrazin-2-yl)-4,5,6,7-tetrahydro-1H-indazole?
- Methodology : The compound can be synthesized via cyclization reactions using substituted hydrazines and carbonyl precursors. For example, similar indazole derivatives (e.g., 7-isopropyl-4-methyl analogs) were prepared by refluxing ketone intermediates with hydrazine derivatives in ethanol, followed by purification via column chromatography . Key steps include:
Formation of the tetrahydroindazole core via intramolecular cyclization.
Introduction of the pyrazine moiety using coupling reactions (e.g., Suzuki-Miyaura for aromatic systems).
Ethyl group incorporation via alkylation or nucleophilic substitution.
- Characterization : Confirm structure via -NMR, -NMR, and HRMS. Crystallographic validation using SHELX software ensures precise stereochemical assignment .
Q. How is the structural conformation of the tetrahydroindazole core analyzed experimentally?
- Methodology : X-ray crystallography is the gold standard. For example, puckering parameters (amplitude , phase angle ) derived from crystallographic data quantify ring non-planarity . Computational tools like DFT optimize geometries and predict stability of chair-like or boat-like conformers .
Advanced Research Questions
Q. What computational strategies predict the compound’s biological activity or binding affinity?
- Methodology :
- Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO energies) to assess reactivity and corrosion inhibition potential (e.g., adsorption on mild steel surfaces) .
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with STAT3 or JAK enzymes) using software like GROMACS. Monte Carlo simulations model adsorption isotherms (e.g., Langmuir for corrosion studies) .
- QSAR Models : Correlate substituent effects (e.g., ethyl vs. phenyl groups) with inhibitory activity using regression analysis of experimental IC values .
Q. How can contradictions in biological activity data be resolved for analogs of this compound?
- Case Study : Discrepancies in STAT3 inhibition between 4-propylpyrazole and 1-methyl-4-propylpyrazole analogs highlight the impact of N-substitution on binding.
- Resolution :
Dose-Response Assays : Retest compounds under standardized conditions (e.g., STAT3 DNA-binding inhibition assays with Calbiochem protocols) .
Structural Analysis : Compare crystallographic data of ligand-enzyme complexes to identify steric clashes or electronic mismatches .
Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem bioactivity databases) to identify trends in substituent effects .
Q. What experimental designs optimize corrosion inhibition studies for this compound in acidic environments?
- Methodology (adapted from menthone derivative studies):
Weight Loss Measurements : Immerse mild steel coupons in 1M HCl with varying inhibitor concentrations (0.1–5 mM) for 6 hours at 298–328 K. Calculate corrosion rate (mg·cm·h) and inhibition efficiency (%) .
Electrochemical Tests : Use polarization curves to determine corrosion current density () and classify inhibition type (anodic/cathodic/mixed).
Surface Analysis : SEM/EDS or AFM imaging quantifies surface roughness and adsorbate coverage .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
